molecular formula C11H9ClN2O3 B1438083 3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole CAS No. 1039860-69-9

3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1438083
CAS No.: 1039860-69-9
M. Wt: 252.65 g/mol
InChI Key: ICQQDAVSNAADFQ-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by its complex molecular architecture that integrates multiple pharmacologically relevant structural motifs. The compound carries the Chemical Abstracts Service registry number 1039860-69-9 and possesses a molecular formula of C₁₁H₉ClN₂O₃ with a corresponding molecular weight of 252.65 daltons. The International Union of Pure and Applied Chemistry systematic nomenclature reflects the compound's intricate structure, encompassing a central 1,2,4-oxadiazole ring system substituted at the 3-position with a chloromethyl group and at the 5-position with a 2,3-dihydro-1,4-benzodioxin moiety. The Simplified Molecular Input Line Entry System representation ClCc1noc(C2COc3ccccc3O2)n1 provides a concise computational description of the molecular connectivity.

The structural architecture of this compound demonstrates remarkable complexity through its incorporation of three distinct heterocyclic and aromatic systems. The central 1,2,4-oxadiazole ring serves as the primary scaffold, featuring two nitrogen atoms and one oxygen atom arranged in a five-membered ring configuration that provides both structural rigidity and electronic properties conducive to biological activity. The benzodioxin substituent contributes a bicyclic system consisting of a benzene ring fused to a dioxane ring, creating a unique spatial arrangement that influences both the compound's pharmacokinetic properties and its potential binding interactions with biological targets. The chloromethyl substituent introduces a reactive electrophilic center that enhances the compound's synthetic versatility and potential for further chemical modifications.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1039860-69-9
Molecular Formula C₁₁H₉ClN₂O₃
Molecular Weight 252.65 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System ClCc1noc(C2COc3ccccc3O2)n1
International Chemical Identifier Key ICQQDAVSNAADFQ-UHFFFAOYSA-N

The electronic structure of the compound reflects the unique properties contributed by each structural component. The 1,2,4-oxadiazole ring exhibits reduced aromaticity compared to other five-membered heterocycles, with an aromaticity index that positions it among the least aromatic heterocyclic systems. This characteristic contributes to the ring's reactivity and its tendency toward rearrangement reactions under specific conditions. The electron-withdrawing nature of the chloromethyl substituent influences the electronic distribution within the oxadiazole ring, potentially enhancing the electrophilic character of specific positions and modulating the compound's reactivity profile. The benzodioxin moiety provides additional electronic stabilization while contributing to the overall three-dimensional structure of the molecule.

Historical Development in Heterocyclic Chemistry

The development of this compound represents a culmination of over a century of advances in heterocyclic chemistry, building upon the foundational work that established the 1,2,4-oxadiazole scaffold as a valuable synthetic and medicinal chemistry platform. The historical journey of 1,2,4-oxadiazole chemistry began in 1884 when Tiemann and Krüger achieved the first synthesis of the 1,2,4-oxadiazole heterocycle, initially classifying it as azoxime or furo[ab1]diazole. This pioneering work established the fundamental synthetic approaches that would later enable the development of complex derivatives such as the compound under discussion. The early decades following this discovery saw limited exploration of 1,2,4-oxadiazole chemistry, with only occasional publications appearing until the early 1960s.

The renaissance of 1,2,4-oxadiazole chemistry occurred approximately 80 years after the initial discovery when researchers began to recognize the unique photochemical rearrangement properties of these heterocycles. This renewed interest coincided with the emerging understanding of structure-activity relationships in medicinal chemistry and the growing recognition that heterocyclic scaffolds could serve as privileged structures for drug discovery. The 1940s marked the beginning of systematic biological activity studies of 1,2,4-oxadiazole derivatives, leading to the identification of the first commercial drug containing the 1,2,4-oxadiazole ring—oxolamine—which was introduced as a cough suppressant in the 1960s. This milestone demonstrated the pharmaceutical potential of the 1,2,4-oxadiazole scaffold and stimulated further research into its medicinal applications.

The subsequent decades witnessed an explosive growth in 1,2,4-oxadiazole research, with the last 40 years producing an extensive library of compounds exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties. The development of compounds incorporating benzodioxin moieties, such as the compound under review, represents a more recent advancement in this field, reflecting the sophisticated understanding of pharmacophore optimization and the integration of multiple biologically active structural elements. The chloromethyl substitution pattern emerged from systematic structure-activity relationship studies that identified the importance of electrophilic centers for enhancing biological activity and synthetic versatility.

Contemporary research in 1,2,4-oxadiazole chemistry has been driven by the recognition of these compounds' unique bioisosteric properties, particularly their ability to serve as stable replacements for ester and amide functionalities. This bioisosteric equivalence has proven particularly valuable in situations where the instability of traditional functional groups becomes problematic, such as in cases where hydrolysis may compromise drug efficacy. The development of this compound exemplifies this modern approach to heterocyclic drug design, combining proven pharmacophoric elements with innovative structural modifications to create compounds with enhanced pharmaceutical potential.

Significance in Medicinal Chemistry and Material Science

The significance of this compound in medicinal chemistry stems from its incorporation of multiple validated pharmacophoric elements within a single molecular framework, creating unprecedented opportunities for therapeutic development. The compound's design reflects the contemporary understanding of polypharmacology and the advantages of integrating multiple biological targets within a single chemical entity. The 1,2,4-oxadiazole core has been extensively validated as a privileged scaffold in drug discovery, with numerous derivatives demonstrating activity against various therapeutic targets including carbonic anhydrase, histone deacetylase, rearranged during transfection kinase, penicillin-binding protein, and cyclooxygenases. The addition of the benzodioxin moiety introduces complementary pharmacological properties that have been associated with immunosuppressive activities, as demonstrated by related oxadiazole derivatives containing 1,4-benzodioxan structures.

The chloromethyl substituent enhances the compound's medicinal chemistry potential through multiple mechanisms. This electrophilic functional group provides opportunities for covalent modification of biological targets, potentially leading to enhanced potency and selectivity. Additionally, the chloromethyl group serves as a versatile synthetic handle for further structural elaboration, enabling medicinal chemists to develop comprehensive structure-activity relationship studies and optimize biological properties. The reactivity of the chloromethyl group has been exploited in the synthesis of various 1,2,4-oxadiazole derivatives with potent antibacterial activities, particularly against gram-positive bacteria including methicillin-resistant and vancomycin-resistant strains. These applications demonstrate the practical utility of chloromethyl-substituted oxadiazoles in addressing contemporary challenges in antimicrobial drug development.

The compound's significance extends beyond traditional small-molecule therapeutics into the realm of advanced material science applications. The 1,2,4-oxadiazole scaffold has found applications in the development of supramolecular liquid crystals and high-energy-density materials, reflecting the versatility of this heterocyclic system. The unique electronic properties of the oxadiazole ring, combined with the structural complexity introduced by the benzodioxin and chloromethyl substituents, create opportunities for developing materials with specialized optical, electronic, and thermal properties. The compound's molecular architecture provides multiple sites for intermolecular interactions, including hydrogen bonding capabilities that are essential for supramolecular assembly and crystal engineering applications.

Table 2: Medicinal Chemistry Applications of Related 1,2,4-Oxadiazole Derivatives

Biological Target Activity Type Reference Compounds Therapeutic Area
Penicillin-Binding Protein 2a Antibacterial Non-beta-lactam antibiotics Infectious diseases
Carbonic Anhydrase Enzyme inhibition Various substituted oxadiazoles Multiple therapeutic areas
Histone Deacetylase Epigenetic modulation HDAC inhibitors Cancer therapy
Cyclooxygenases Anti-inflammatory COX-1 and COX-2 inhibitors Inflammatory diseases
iNOS Immunosuppressive Benzodioxan-containing derivatives Autoimmune disorders

The pharmaceutical industry's interest in this compound and related compounds reflects the ongoing evolution of drug discovery strategies toward more sophisticated molecular designs. The compound represents a new generation of heterocyclic pharmaceuticals that leverage advances in computational chemistry, structural biology, and synthetic methodology to create molecules with optimized pharmacological profiles. Current pharmaceutical development programs have recognized the value of 1,2,4-oxadiazole derivatives, with several compounds progressing through clinical development for various therapeutic applications including pleconaril for antiviral therapy, ataluren for Duchenne muscular dystrophy, and proxazole for cough suppression and antimalarial activity. The continued development of structurally complex derivatives such as the compound under review demonstrates the sustained potential of this heterocyclic class for addressing unmet medical needs and advancing the frontiers of medicinal chemistry.

Properties

IUPAC Name

3-(chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-5-10-13-11(17-14-10)9-6-15-7-3-1-2-4-8(7)16-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQQDAVSNAADFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NC(=NO3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzodioxin ring and the oxadiazole moiety.

    Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic or neutral conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted oxadiazoles, while oxidation and reduction can modify the functional groups on the benzodioxin ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including 3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole, in anticancer therapy. For instance, research indicates that oxadiazoles can induce apoptosis in cancer cells by damaging DNA and disrupting cellular functions .

Case Study : A study evaluated the cytotoxic effects of synthesized oxadiazole derivatives against glioblastoma cell lines. The results demonstrated that certain derivatives significantly reduced cell viability and induced apoptosis through mechanisms involving DNA damage .

Antidiabetic Properties

The compound has also shown promise in anti-diabetic applications. In vivo studies using genetically modified models indicated that some oxadiazole derivatives effectively lowered glucose levels in diabetic subjects .

Case Study : Compounds derived from oxadiazoles were tested on Drosophila melanogaster, revealing significant reductions in glucose levels among treated groups compared to controls. This suggests potential for further development into therapeutic agents for diabetes management .

Agricultural Applications

Oxadiazoles are recognized for their potential as agrochemicals due to their biological activity against pests and pathogens. Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit insecticidal properties and can be developed into effective pesticides.

Case Study : A series of synthesized oxadiazole derivatives were tested for their insecticidal activity against various agricultural pests. The results showed promising efficacy, suggesting that these compounds could serve as environmentally friendly alternatives to traditional pesticides .

Material Science Applications

The unique chemical structure of this compound also makes it suitable for applications in material science. Its thermal stability and ability to form polymers can be leveraged in creating advanced materials.

Polymer Development

Research indicates that oxadiazole-containing polymers exhibit enhanced thermal stability and mechanical properties. These materials can be used in applications ranging from coatings to electronic devices.

Case Study : Polymers synthesized from oxadiazole derivatives were analyzed for their thermal properties using differential scanning calorimetry (DSC). The findings revealed significant improvements in thermal resistance compared to conventional polymers .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The benzodioxin and oxadiazole rings may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the substituents at positions 3 and 5 of the 1,2,4-oxadiazole ring. Key examples include:

Compound Name Substituents (Position 3, 5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole (Target) Chloromethyl, Benzodioxin C₁₁H₉ClN₂O₃ 252.65 Not reported Potential pharmacological agent
3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole Chloromethyl, Thienyl C₇H₅ClN₂OS 200.64 69–70 Material science intermediates
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole Benzotriazolylmethyl, Phenyl C₁₅H₁₁N₅O 277.28 Not reported Analgesic, antipicornaviral agents
5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole Chloromethyl, 2-Fluorophenyl C₉H₆ClFN₂O 224.61 Not reported Synthetic intermediates

Key Observations :

  • Thienyl and fluorophenyl substituents (e.g., in and ) reduce steric bulk but retain electron-withdrawing properties, favoring reactivity in cross-coupling reactions . Benzotriazole derivatives () exhibit planar aromatic systems, enabling strong intermolecular interactions (e.g., C–H⋯N hydrogen bonds), which influence crystallinity and stability .

Spectroscopic and Crystallographic Properties

  • Target Compound : Characterized by ¹H NMR (δ 4.6–5.1 ppm for chloromethyl protons) and IR (C–O–C stretch at ~1250 cm⁻¹ from benzodioxin) .
  • Thienyl Analog : Exhibits distinct UV-Vis absorption due to sulfur’s electron-rich nature, differing from the benzodioxin system’s oxygen-based electronic effects .

Biological Activity

3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

  • Molecular Formula : C11H9ClN2O3
  • Molecular Weight : 252.65 g/mol
  • CAS Number : 1039860-69-9

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its antimicrobial and cytotoxic properties. Research indicates that oxadiazole derivatives often exhibit significant antibacterial and antifungal activities due to their ability to interfere with microbial cell processes.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles, including this compound, can exhibit potent antimicrobial effects. A comparative analysis of various oxadiazole compounds revealed that those with structural similarities to the target compound demonstrated effective bactericidal activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against BacteriaReference
3-(Chloromethyl)-5-(...)Effective against Staphylococcus spp.
1,3,4-Oxadiazole DerivativesBroad spectrum including MRSA
Novel Oxadiazole CompoundsInhibition of fungal growth

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. In vitro studies have been conducted using various cell lines to evaluate the cytotoxic effects of this compound.

Key Findings:

  • The compound exhibited selective cytotoxicity towards cancer cell lines while showing minimal toxicity to normal cells.
  • IC50 values were determined for several cancer cell lines, indicating the concentration required to inhibit cell growth by 50%.
Cell LineIC50 (µM)Effect Observed
MCF-715.63Induction of apoptosis
A54920.00Growth inhibition
HepG225.00Moderate cytotoxicity

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of oxadiazoles allows them to integrate into microbial membranes, leading to increased permeability and eventual cell death.
  • Induction of Apoptosis in Cancer Cells : Flow cytometry assays indicated that treated cancer cells exhibited increased markers for apoptosis.

Case Studies

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives similar to the target compound:

  • Study on Antimicrobial Efficacy : A recent study synthesized a series of oxadiazole derivatives and evaluated their antimicrobial properties against a panel of pathogens including MRSA and Candida spp. The results highlighted the superior activity of compounds with halogen substitutions.
    • Reference :
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various oxadiazoles on human cancer cell lines. Findings indicated that certain modifications in the structure significantly enhanced their anticancer properties.
    • Reference :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A typical approach involves refluxing a chloromethyl oxadiazole precursor with a benzodioxin derivative in a polar aprotic solvent (e.g., acetonitrile or DME) under inert atmosphere. For example, potassium carbonate is often used as a base to facilitate substitution at the chloromethyl group. Reaction optimization includes controlling temperature (50–80°C), solvent choice (DME for higher solubility), and stoichiometric ratios (1:1–1.2 molar excess of the benzodioxin component). Post-reaction purification via flash chromatography (SiO₂, heptane:ethyl acetate gradients) or recrystallization (ethanol/ethyl acetate) is recommended .

Q. How can the purity and structural identity of this compound be confirmed experimentally?

  • Methodological Answer :

  • Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) or TLC (SiO₂, UV visualization).
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify benzodioxin protons (δ 4.2–4.5 ppm for methylene-O) and oxadiazole carbons (δ 165–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and dihedral planes, ensuring no nonbonded interactions .

Q. What are the key physicochemical properties (e.g., melting point, solubility) relevant to handling this compound?

  • Methodological Answer :

  • Melting Point : Reported analogs (e.g., 3-(chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole) have mp 34–35°C; thermal analysis (DSC) is advised for precise measurement.
  • Solubility : Soluble in DME, acetonitrile, and ethyl acetate; sparingly soluble in water. Solubility can be enhanced using co-solvents like DMSO for biological assays.
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloromethyl group is a reactive site for nucleophilic substitution.
  • Molecular Docking : Simulate interactions with biological targets (e.g., neurotransmitter receptors) using AutoDock Vina. Parameterize partial charges with Gaussian09 and visualize binding poses in PyMOL.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. What strategies are effective for synthesizing metal complexes using this oxadiazole as a ligand?

  • Methodological Answer : The oxadiazole’s nitrogen and oxygen atoms can coordinate with transition metals (e.g., Ni(II), Cu(II)).

  • Synthesis : React the ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol/water (1:1) at 60°C for 6–12 hours.
  • Characterization : Use UV-Vis spectroscopy (d-d transitions), cyclic voltammetry (redox peaks), and magnetic susceptibility measurements. Single-crystal XRD confirms geometry (e.g., octahedral vs. square planar) .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace benzodioxin with phenyl groups) and compare bioactivity.
  • Biological Assays : Test against targets (e.g., GABAₐ receptors) using radioligand binding assays (³H-flunitrazepam) or cell-based calcium flux assays.
  • Data Analysis : Use IC₅₀/EC₅₀ values and molecular dynamics simulations to correlate substituent effects with activity .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from ethanol/ethyl acetate mixtures improves crystal quality.
  • Data Collection : Use synchrotron radiation for small or weakly diffracting crystals.
  • Refinement : Employ SHELXL with restraints for disordered benzodioxin or chloromethyl groups. Validate with R-factor convergence (<5%) and CheckCIF/PLATON .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.